molecular formula C8H8N2O2 B1425897 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine CAS No. 1495210-42-8

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Cat. No. B1425897
M. Wt: 164.16 g/mol
InChI Key: DWXOMNRYEDMYDK-UHFFFAOYSA-N
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Description

The compound “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” is a chemical compound with a molecular weight of 165.15 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of furan-based compounds, including “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine”, can be achieved through various methods. One such method involves the arylation of 2-methyl-3-acetylfuran via the Gomberg–Bachmann reaction . Another method involves the cyclization of acyldithiocarbazate esters to the corresponding 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” can be diverse. For instance, glucose can be catalytically converted with acetylacetone (acac) to furan-centered chemicals . Additionally, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : Various methods have been developed for synthesizing derivatives of 1,2-oxazole compounds. For example, Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives for further chemical transformations (Prokopenko et al., 2010).

  • Intramolecular Cyclization : Stroganova et al. (2013) developed a method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides (Stroganova et al., 2013).

  • Electrochemical Synthesis : An efficient electrochemical synthesis method for 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide was developed by Feroci et al. (2005), avoiding the use of harmful chemicals and catalysts (Feroci et al., 2005).

Biological Activities

  • Antimicrobial and Antioxidant Activities : Saundane et al. (2013) synthesized a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which exhibited promising antimicrobial and antioxidant activities (Saundane et al., 2013).

  • Anti-Leishmanial Activity : Tahghighi et al. (2012) synthesized a novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).

Other Applications

  • Energetic Material Precursor : Zhu et al. (2021) synthesized and characterized 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, an energetic material precursor (Zhu et al., 2021).

  • Palladium-Catalyzed C-H Bond Activation : Pasunooti et al. (2015) used isoxazole-3-carboxamide and oxazole-4-carboxamide derivatives for Pd-catalyzed C(sp3)-H bond activation in α-aminobutanoic acid derivatives (Pasunooti et al., 2015).

Safety And Hazards

The safety information for “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” and similar compounds could involve further exploration of their potential uses in drug design. For instance, two molecules, 5-(pyrrol-2-yl)-2-(2-methoxyphenylamino)-1,3,4-thiadiazole and 1-(cyclopentanoyl)-4-(3-iodophenyl)-thiosemicarbazide, have been highlighted as the best candidates for the development of future drugs .

properties

IUPAC Name

5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOMNRYEDMYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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